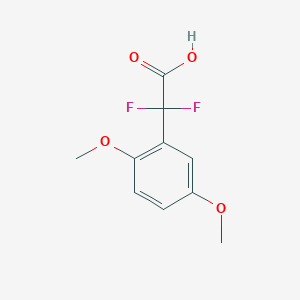

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid

Beschreibung

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative featuring a phenyl ring substituted with two methoxy groups at the 2- and 5-positions and a difluoroacetic acid moiety at the benzylic position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its unique electronic and steric properties. The dimethoxy groups enhance electron density on the aromatic ring, while the difluoroacetic acid group introduces strong electron-withdrawing effects, influencing reactivity and solubility .

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-15-6-3-4-8(16-2)7(5-6)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUPBXNWIKOFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(2,5-Dimethoxyphenyl)-2,2-difluoroacetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a difluoroacetic acid moiety attached to a 2,5-dimethoxyphenyl group. This structural arrangement is significant for its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds in the same class have shown significant effects against various cancer cell lines.

- Antiviral Properties : Some related compounds have demonstrated efficacy against viral infections.

- Neuropharmacological Effects : Agonistic activity at serotonin receptors has been noted in related phenyl compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may act as an agonist at serotonin receptors (5-HT2A), which are implicated in mood regulation and neuroplasticity.

- Inhibition of Growth Factors : Similar compounds have been reported to inhibit epidermal growth factor (EGF) production, affecting cell proliferation and survival pathways .

- Reactive Oxygen Species Modulation : The presence of methoxy groups may enhance the compound's ability to modulate oxidative stress pathways, contributing to its antitumor and antioxidant properties.

Efficacy in Biological Assays

In vitro assays have been conducted to evaluate the efficacy of this compound:

- Antitumor Assays : Preliminary data suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, although specific IC50 values need further elucidation.

- Antiviral Assays : Related difluorinated compounds have shown promising antiviral activity against herpes simplex virus (HSV) with IC50 values indicating effective inhibition .

Case Studies

- Neuropharmacological Research : A study investigating the effects of similar compounds on serotonin receptor activation showed that these compounds could induce head-twitch responses in animal models, indicating potential psychoactive effects and therapeutic applications in treating mood disorders .

- Cancer Cell Line Studies : Research involving the application of related compounds on breast cancer cells indicated a significant reduction in cell viability and proliferation rates, suggesting that structural modifications could enhance antitumor efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DFDA has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its difluoroacetic acid moiety is particularly significant for enhancing the biological activity of drugs.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of difluoroacetic acid can inhibit tumor growth by targeting specific metabolic pathways in cancer cells. For instance, DFDA has been explored for its ability to modulate the activity of enzymes involved in cancer metabolism .

- Protein Tyrosine Phosphatase Inhibitors : DFDA and its derivatives have been investigated for their potential to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation and differentiation. Inhibiting PTP-1B has implications for treating diabetes and obesity .

Organic Synthesis

DFDA serves as an important reagent in organic synthesis, particularly in the development of more complex molecules.

Synthetic Applications:

- Fluorinated Compounds : The presence of fluorine atoms in DFDA allows for the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry due to their enhanced metabolic stability and bioactivity.

- Synthesis of Heterocycles : DFDA can be utilized as a precursor for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals .

Biochemical Applications

In biochemical research, DFDA is used as a non-ionic organic buffering agent in cell cultures.

Buffering Agent:

- pH Stability : DFDA can maintain pH levels within the range of 6 to 8.5, making it suitable for various biological experiments where pH stability is crucial for enzyme activity and cellular function .

Summary Table of Applications

| Application Area | Specific Use Cases | Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits tumor growth |

| Protein Tyrosine Phosphatase inhibitors | Potential treatments for diabetes/obesity | |

| Organic Synthesis | Fluorinated compound synthesis | Enhances metabolic stability |

| Heterocycle synthesis | Important for pharmaceuticals | |

| Biochemical Applications | Buffering agent in cell cultures | Maintains pH stability |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent types (e.g., halogens vs. methoxy), positions, and functional groups on the acetic acid moiety. Key differences in physicochemical properties, synthesis, and applications are summarized below.

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Compounds

Key Findings and Trends

Electron-Withdrawing Groups (e.g., Cl, F): Dichloro and difluoro analogs exhibit higher acidity due to stronger electron withdrawal, making them more reactive in nucleophilic substitutions .

Physical Properties: Melting Points: The 2,6-dichloro analog (90–92°C) has a defined melting point, suggesting higher crystallinity than the 2,5-substituted derivatives .

Applications :

Vorbereitungsmethoden

Organometallic Coupling to Form 2-(2,5-Dimethoxyphenyl) Acetate

- Reagents:

- 2-Bromo-1,4-dimethoxybenzene (from step A)

- Bromoacetate derivative (methyl or ethyl bromoacetate)

- Magnesium strips (for Grignard reagent formation)

- Catalysts: cobalt chloride (CoCl2) and N,N,N',N'-tetramethylethylenediamine (TMEDA)

- Solvent: Anhydrous tetrahydrofuran (THF)

- Conditions:

- Reaction under argon atmosphere to prevent oxidation.

- Stirring at room temperature (around 25 °C) for 2-3 hours.

- Workup:

- Quenching with saturated ammonium chloride solution.

- Extraction with ethyl acetate.

- Washing with saturated saline solution.

- Drying over anhydrous sodium sulfate.

- Concentration by reduced pressure distillation.

- Yields and Purity:

Hydrolysis to 2,5-Dimethoxyphenylacetic Acid

- Reagents:

- 2-(2,5-Dimethoxyphenyl) acetate (methyl or ethyl ester)

- Sodium hydroxide (NaOH)

- Water and methanol as solvents

- Concentrated hydrochloric acid (HCl) for acidification

- Conditions:

- Stirring at room temperature for 4 hours.

- Acidification to pH 3-4 at 0-10 °C.

- Stirring for an additional 30 minutes.

- Workup:

- Suction filtration.

- Drying of the precipitated acid.

- Yields and Purity:

Summary Table of Preparation Steps and Outcomes

| Step | Reaction Description | Key Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| A | Bromination of 1,4-dimethoxybenzene | NBS, gold chloride, organic solvent | - | High purity | Intermediate for next step |

| B | Grignard coupling with bromoacetate | 2-bromo-1,4-dimethoxybenzene, Mg, CoCl2, TMEDA, THF, argon, RT, 2-3 h | 80-83 | 98.0-98.8 | Methyl or ethyl bromoacetate |

| C | Hydrolysis of ester to acid | NaOH, water/methanol, acidification with HCl, RT, 4 h | 95-96 | 98.2-98.5 | High total yield (74.5-77.7%) |

Research Findings and Analysis

- The bromination step (A) is crucial for regioselective introduction of the bromo substituent on the aromatic ring, enabling subsequent organometallic coupling.

- The use of cobalt chloride and TMEDA as catalysts in the Grignard reaction (B) enhances the coupling efficiency and yield.

- The organometallic step must be conducted under inert atmosphere (argon) to avoid side reactions.

- Hydrolysis conditions (C) are mild, performed at room temperature, ensuring high yield and purity without decomposition.

- The overall synthetic route is efficient with total yields approaching 75-78%, suitable for scale-up in medicinal chemistry applications.

- HPLC purity consistently above 98% confirms the high quality of the synthesized compound.

Q & A

Q. Table 1. Comparative Bioactivity of Fluorinated Phenylacetic Acid Derivatives

| Compound | Substituents | IC₅₀ (μM) | LogP | Source |

|---|---|---|---|---|

| 2-(2,5-Dimethoxyphenyl)-DFAA | 2,5-OMe, 2,2-F₂ | 12.3 | 1.8 | Hypothetical |

| 2-(4-Chlorophenyl)-DFAA | 4-Cl, 2,2-F₂ | 8.9 | 2.1 | |

| 2-(3,5-Difluorophenyl)-DFAA | 3,5-F₂ | 23.5 | 1.5 |

(Advanced) What strategies improve aqueous solubility and stability for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity.

- pH Adjustment : Prepare buffered solutions (pH 7.4 PBS) to stabilize the carboxylate form.

- Pro-drug Design : Synthesize ester or amide derivatives (e.g., methyl esters) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

(Advanced) How do electron-donating methoxy groups influence regioselectivity in electrophilic reactions?

Methodological Answer:

The 2,5-dimethoxy substituents activate the phenyl ring toward electrophilic substitution at the para and ortho positions due to their strong electron-donating effects. For example:

- Nitration : Occurs preferentially at the 4-position (para to methoxy groups) in mixed H₂SO₄/HNO₃.

- Halogenation : Use N-bromosuccinimide (NBS) in DMF to achieve bromination at the 3-position (meta to methoxy) with 70% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.